molecular formula C14H14Cl2N6O2 B2365339 7-[(3,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione CAS No. 949345-47-5

7-[(3,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione

Cat. No.: B2365339
CAS No.: 949345-47-5
M. Wt: 369.21
InChI Key: FCOSJOPVFGFTBH-UHFFFAOYSA-N
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Description

7-[(3,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a purine core substituted with a dichlorophenyl group and a hydrazinyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichlorobenzyl chloride with 8-hydrazinyl-1,3-dimethylxanthine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-[(3,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

7-[(3,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-[(3,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and dichlorophenyl-substituted molecules. Examples include:

  • 3,4-Dichlorophenyl-1,1-dimethylurea
  • 8-Hydrazinyl-1,3-dimethylxanthine

Uniqueness

What sets 7-[(3,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound for research .

Properties

CAS No.

949345-47-5

Molecular Formula

C14H14Cl2N6O2

Molecular Weight

369.21

IUPAC Name

7-[(3,4-dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C14H14Cl2N6O2/c1-20-11-10(12(23)21(2)14(20)24)22(13(18-11)19-17)6-7-3-4-8(15)9(16)5-7/h3-5H,6,17H2,1-2H3,(H,18,19)

InChI Key

FCOSJOPVFGFTBH-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN)CC3=CC(=C(C=C3)Cl)Cl

solubility

not available

Origin of Product

United States

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